Maleimidoethylacetamide
Description
Maleimidoethylacetamide, specifically 1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid-10 this compound, is a bifunctional chelator widely used in bioconjugation chemistry. Its structure comprises a cyclen macrocycle (DOTA derivative) for metal chelation and a maleimide group for covalent bonding to thiol-containing biomolecules (e.g., cysteine residues) . This compound enables site-specific labeling of proteins, peptides, and antibodies, making it critical for developing radiopharmaceuticals and molecular imaging probes. For example, it has been employed to conjugate Annexin A5 variants for apoptosis detection and Affibody molecules for targeting cancer receptors .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanamide |
InChI |
InChI=1S/C8H10N2O3/c9-6(11)2-1-5-10-7(12)3-4-8(10)13/h3-4H,1-2,5H2,(H2,9,11) |
InChI Key |
QDUKVSNPHDMVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Maleimidoethylacetamide typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrroline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Maleimidoethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Maleimidoethylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Maleimidoethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Key Differences:
Chelating Group :
- DOTA derivatives (e.g., this compound) feature a 12-membered macrocyclic ring (cyclen), offering high thermodynamic stability with radiometals like gallium-68 and lutetium-177 .
- DTPA derivatives are linear chelators with faster metal-binding kinetics but lower stability in vivo, making them suitable for short-lived isotopes like indium-111 .
Conjugation Specificity :
Both compounds utilize maleimide for thiol-selective conjugation. However, DOTA derivatives are preferred for site-specific labeling due to their compatibility with engineered cysteine residues .
Storage Stability :
Conjugates using this compound (e.g., AxA5-IImDOTA) remain stable for up to 5 months at 4°C , whereas DTPA adducts may require stricter conditions due to lower metal retention.
Comparative Analysis of Conjugation Efficiency and Stability
- Reaction Conditions :
this compound conjugations typically involve incubation at 37°C for 18 hours in HEPES buffer (pH 7–8) , similar to DTPA analogues. However, DOTA derivatives exhibit higher resistance to transchelation in biological environments . - Efficiency :
Studies on Annexin A5 show >90% labeling efficiency with this compound under optimized conditions , comparable to DTPA but with superior in vivo retention .
Research Findings and Case Studies
- Biodistribution Studies :
AxA5-IImDOTA exhibited prolonged circulation and reduced liver uptake compared to DTPA analogues, attributed to DOTA’s inertness . - Stability Metrics : Lyophilized this compound conjugates retained >95% radiochemical purity after 5 months at 4°C, critical for clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
